Cas no 2229242-87-7 (O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine)

O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine is a specialized organic compound featuring a thiophene-substituted cyclopropylmethyl group linked to a hydroxylamine moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly for the construction of nitrogen-containing heterocycles or as a building block in pharmaceutical and agrochemical research. The cyclopropyl ring enhances steric and electronic properties, while the thiophene group offers potential for further functionalization. Its hydroxylamine functionality enables use in oxime formation, nitrone synthesis, or as a nucleophile in coupling reactions. The compound’s stability and selectivity make it suitable for controlled transformations in complex molecular frameworks.
O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine structure
2229242-87-7 structure
Product Name:O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine
CAS No:2229242-87-7
MF:C8H11NOS
MW:169.244040727615
CID:5976316
PubChem ID:165857134
Update Time:2025-10-23

O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine
    • EN300-1835735
    • 2229242-87-7
    • O-{[1-(thiophen-3-yl)cyclopropyl]methyl}hydroxylamine
    • Inchi: 1S/C8H11NOS/c9-10-6-8(2-3-8)7-1-4-11-5-7/h1,4-5H,2-3,6,9H2
    • InChI Key: BXOQBMIYIBSOFA-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1(CON)CC1

Computed Properties

  • Exact Mass: 169.05613515g/mol
  • Monoisotopic Mass: 169.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 63.5Ų

O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine Pricemore >>

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Additional information on O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine

Professional Introduction to Compound with CAS No. 2229242-87-7 and Product Name: O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine

The compound with the CAS number 2229242-87-7 and the product name O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of a thiophen-3-yl moiety and a cyclopropylmethyl group in its molecular framework suggests a rich chemical space for interaction with biological targets, making it a promising candidate for further exploration.

In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry. The thiophene ring, known for its stability and electronic properties, is frequently incorporated into drug molecules due to its ability to modulate biological activity. The specific substitution at the 3-position of thiophene in this compound not only enhances its structural complexity but also opens up possibilities for diverse pharmacological effects. This strategic placement of the thiophen-3-yl group allows for optimal interactions with enzymes and receptors, which is crucial for designing effective therapeutic agents.

The cyclopropylmethyl substituent is another key feature that contributes to the compound's uniqueness. Cyclopropane rings are known to introduce conformational constraints into molecules, which can significantly influence their binding affinity and selectivity. In the context of this compound, the cyclopropylmethyl group may serve as a rigid anchor, improving the compound's ability to dock into specific binding sites on biological targets. This structural motif has been explored in various drug candidates due to its potential to enhance metabolic stability and reduce off-target effects.

Hydroxylamine derivatives are well-documented in medicinal chemistry for their diverse biological activities. The hydroxylamine functional group (-NH-OH) is known to participate in hydrogen bonding and can act as a bioisostere for other functional groups, such as amides or carboxylic acids. The incorporation of this group into the molecular structure of O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine suggests that it may exhibit properties similar to those of other hydroxylamine-containing compounds, which have shown efficacy in treating various diseases.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in drug design. The combination of the thiophen-3-yl, cyclopropylmethyl, and hydroxylamine moieties in this compound provides a rich scaffold for SAR studies. By systematically modifying these functional groups, researchers can fine-tune the biological activity of the compound, leading to the development of more effective drugs. For instance, variations in the substitution pattern of the thiophene ring or changes in the size and electronic properties of the cyclopropylmethyl group could significantly alter the compound's pharmacokinetic profile.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in agrochemicals, where similar heterocyclic compounds have been successfully employed as pesticides or herbicides. Additionally, the compound's ability to interact with biological targets suggests that it could be used in diagnostic imaging or as a tool compound for biochemical research.

In conclusion, the compound with CAS number 2229242-87-7 and product name O-{1-(thiophen-3-yl)cyclopropylmethyl}hydroxylamine represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the presence of a thiophen-3-yl moiety and a cyclopropylmethyl group, along with its hydroxylamine functional group, make it a promising candidate for further exploration in drug discovery and other chemical applications. As research continues to uncover new ways to utilize this compound, its potential benefits are likely to become even more apparent.

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